
N-phenylundec-10-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenylundec-10-ynamide is a compound belonging to the class of ynamides, which are characterized by a carbon-carbon triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group. This unique structure imparts diverse reactivities to ynamides, making them versatile building blocks in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-phenylundec-10-ynamide can be achieved through various methods. One common approach involves the use of trichloroethene as an inexpensive two-carbon synthon. The reaction typically proceeds under mildly basic conditions, where the addition of an amide to dichloroacetylene leads to the formation of a dichloroenamide intermediate. This intermediate can then be converted to the desired ynamide .
Industrial Production Methods
Industrial production of this compound often involves copper-catalyzed couplings of amides with alkynes or their derivatives. This method is favored due to its high regioselectivity and the ability to accommodate a wide range of substrates, including acyclic carbamates, hindered amides, and aryl amides .
Análisis De Reacciones Químicas
Types of Reactions
N-phenylundec-10-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include Brønsted acids, transition metal catalysts, and radical initiators. Reaction conditions often involve mild temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include trisubstituted enamides, N-heterocycles, and various functionalized derivatives. These products are valuable intermediates in organic synthesis and pharmaceutical development .
Aplicaciones Científicas De Investigación
N-phenylundec-10-ynamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-phenylundec-10-ynamide involves its highly polarized triple bond, which enables unique chemical transformations. The electron-withdrawing group on the nitrogen atom enhances the reactivity of the triple bond, facilitating various catalytic and non-catalytic reactions. Molecular targets and pathways involved include the formation of keteniminium ions and the activation of radical intermediates .
Comparación Con Compuestos Similares
N-phenylundec-10-ynamide can be compared with other ynamides, such as N-phenylpropiolamide and N-phenylbut-2-ynamide. These compounds share similar structural features but differ in their chain lengths and substituents. The uniqueness of this compound lies in its longer carbon chain, which imparts distinct reactivity and selectivity in chemical reactions .
List of Similar Compounds
- N-phenylpropiolamide
- N-phenylbut-2-ynamide
- N-phenylhex-5-ynamide
This compound stands out due to its versatility and wide range of applications in various fields of scientific research and industry.
Propiedades
Fórmula molecular |
C17H23NO |
|---|---|
Peso molecular |
257.37 g/mol |
Nombre IUPAC |
N-phenylundec-10-ynamide |
InChI |
InChI=1S/C17H23NO/c1-2-3-4-5-6-7-8-12-15-17(19)18-16-13-10-9-11-14-16/h1,9-11,13-14H,3-8,12,15H2,(H,18,19) |
Clave InChI |
UTIMOLVNMHEYIR-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCCCCCCC(=O)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B14128840.png)
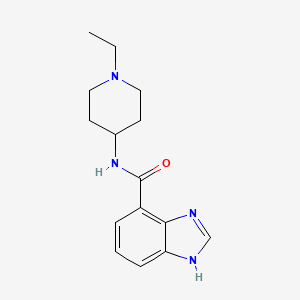
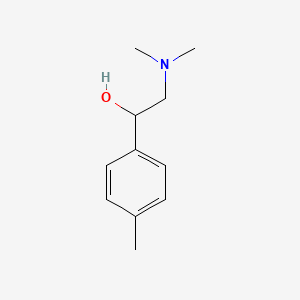

![[4-amino-2-(2-bicyclo[2.2.1]heptanylamino)-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B14128872.png)
![6-chloro-N-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14128880.png)
![4-Methoxy-6,6-dimethyl-5-[(2-methylphenyl)carbamoyl]-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-6-ium](/img/structure/B14128883.png)
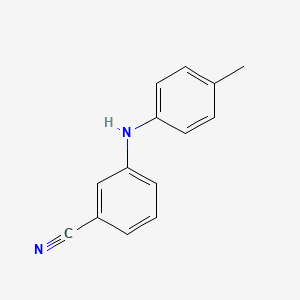
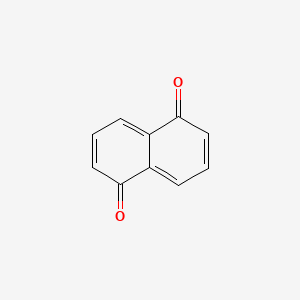
![N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14128895.png)

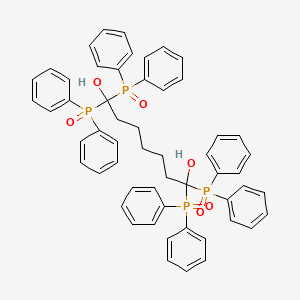
![6-({4-chloro-N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]phenylalanyl}amino)hexanoic acid](/img/structure/B14128904.png)
